molecular formula C7H10FNO2S B2431186 (1-Cyanocyclopentyl)methanesulfonyl fluoride CAS No. 2138259-07-9

(1-Cyanocyclopentyl)methanesulfonyl fluoride

Cat. No.: B2431186
CAS No.: 2138259-07-9
M. Wt: 191.22
InChI Key: MQSUGBCDZBDDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Cyanocyclopentyl)methanesulfonyl fluoride” is a chemical compound with the molecular formula C7H10FNO2S. It has a molecular weight of 191.23 . It is stored at a temperature of 4°C and is in powder form .

It is stored at a temperature of 4°C . More detailed physical and chemical properties are not available in the searched resources.

Scientific Research Applications

Enzyme Interaction Studies

Methanesulfonyl fluoride, a closely related compound to (1-Cyanocyclopentyl)methanesulfonyl fluoride, plays a significant role in biochemical studies, particularly in interactions with enzymes. One study revealed that methanesulfonyl fluoride acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, a crucial enzyme for neurotransmission. It interacts with the enzyme to produce a methanesulfonyl enzyme derivative. This interaction is essential for understanding the enzymatic mechanisms and could inform studies related to neurological disorders or nerve agent effects (Kitz & Wilson, 1963).

Chemical Synthesis

This compound's related compounds have applications in chemical synthesis. For instance, a combination of methanesulfonyl fluoride and cesium fluoride modified with 18-crown-6 was shown to be effective for the selective fluorination of various benzyl alcohols via nucleophilic substitution. This method can be extended to synthesize compounds like ethyl 1-fluoromethylpyrazole-4-carboxylate and N-fluoromethylphthalimide, indicating the potential utility of similar compounds in organic synthesis (Makino & Yoshioka, 1987).

Analytical Chemistry

In analytical chemistry, the effect of methanesulfonyl fluoride has been studied for its influence on cholinesterase activity determination. Specifically, methanesulfonyl fluoride's interaction with detection reaction products in the monitoring of cholinesterase activity offers insights into biochemical analysis techniques. This research can contribute to the development of more precise analytical methods in biochemistry (Stojan & Pavlič, 1994).

Neurobiology

Exploring the neurobiological applications, a study on prenatal exposure to methanesulfonyl fluoride, a structurally similar compound to this compound, showed significant morphological and gene expression changes in the forebrain. This suggests that such compounds could be vital in researching the development of the nervous system and the effects of environmental agents on brain development (Byers et al., 2005).

Safety and Hazards

The safety information for “(1-Cyanocyclopentyl)methanesulfonyl fluoride” indicates that it is dangerous, with hazard statements H314 and H335 . This suggests that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260) and washing thoroughly after handling (P264) .

Properties

IUPAC Name

(1-cyanocyclopentyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNO2S/c8-12(10,11)6-7(5-9)3-1-2-4-7/h1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSUGBCDZBDDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CS(=O)(=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.